molecular formula C5H2BrFO2S B13664364 4-Bromo-5-fluorothiophene-2-carboxylic acid

4-Bromo-5-fluorothiophene-2-carboxylic acid

Cat. No.: B13664364
M. Wt: 225.04 g/mol
InChI Key: DOAXOWFHWIEZAN-UHFFFAOYSA-N
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Description

4-Bromo-5-fluorothiophene-2-carboxylic acid is a halogenated thiophene derivative with the molecular formula C5H2BrFO2S and a molecular weight of 225.04 g/mol . This compound is characterized by the presence of bromine and fluorine atoms on the thiophene ring, which imparts unique chemical properties and reactivity. It is widely used in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluorothiophene-2-carboxylic acid typically involves the halogenation of thiophene derivatives followed by carboxylation. One common method includes the bromination of 5-fluorothiophene-2-carboxylic acid using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluorothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or iodine in the presence of a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted thiophene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-5-fluorothiophene-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluorothiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-fluorothiophene-3-carboxylic acid
  • 4-Chloro-5-fluorothiophene-2-carboxylic acid
  • 4-Bromo-5-chlorothiophene-2-carboxylic acid

Comparison

4-Bromo-5-fluorothiophene-2-carboxylic acid is unique due to the specific positioning of the bromine and fluorine atoms on the thiophene ring, which imparts distinct reactivity and properties compared to its analogs. For example, the presence of both bromine and fluorine can enhance the compound’s electrophilicity and nucleophilicity, making it more versatile in various chemical reactions .

Properties

Molecular Formula

C5H2BrFO2S

Molecular Weight

225.04 g/mol

IUPAC Name

4-bromo-5-fluorothiophene-2-carboxylic acid

InChI

InChI=1S/C5H2BrFO2S/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H,8,9)

InChI Key

DOAXOWFHWIEZAN-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1Br)F)C(=O)O

Origin of Product

United States

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